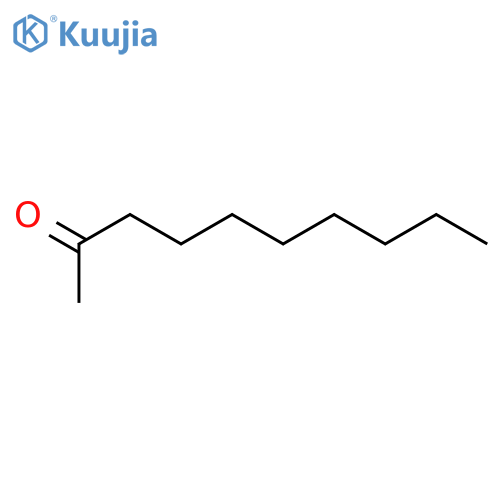Cas no 693-54-9 (Decan-2-one)

Decan-2-one structure
商品名:Decan-2-one
Decan-2-one 化学的及び物理的性質
名前と識別子
-
- Decan-2-one
- Methyl n-octyl ketone
- 2-decanone+A8
- 2-Decanone
- 2-Oxodecane
- decane-2-one
- EINECS 211-752-6
- METHYL OCTYL KETONE
- Octyl methyl ketone
-
- MDL: MFCD00009571
- インチ: 1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3
- InChIKey: ZAJNGDIORYACQU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCC(=O)C
- BRN: 1747463
計算された属性
- せいみつぶんしりょう: 156.151415g/mol
- ひょうめんでんか: 0
- XLogP3: 3.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 7
- どういたいしつりょう: 156.151415g/mol
- 単一同位体質量: 156.151415g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 11
- 複雑さ: 97
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- ぶんしりょう: 156.26
じっけんとくせい
- Atmospheric OH Rate Constant: 1.32e-11 cm3/molecule*sec
- 色と性状: 無色液体
- 密度みつど: 0.825 g/mL at 25 °C(lit.)
- ゆうかいてん: 3.5 °C (lit.)
- ふってん: 211 °C(lit.)
- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >
- 屈折率: n20/D 1.425(lit.)
- ようかいど: 4.91e-04 M
- すいようせい: Soluble in alcohol. Insoluble in water.
- PSA: 17.07000
- LogP: 3.32600
- 屈折率: 1.421-1.431
- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。
- じょうきあつ: 0.27 mmHg
- FEMA: 4271 | 2-DECANONE
Decan-2-one セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H401
- 警告文: P210-P273-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:2
- セキュリティの説明: S24/25
- 福カードFコード:10-23
- RTECS番号:HE0725000
- TSCA:Yes
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD74268)
- セキュリティ用語:S24/25
Decan-2-one 税関データ
- 税関コード:29141990
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Decan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-170618-50.0g |
decan-2-one |
693-54-9 | 95% | 50g |
$100.0 | 2023-05-26 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-25ML |
2-Decanone |
693-54-9 | >99.0%(GC) | 25ml |
¥590.00 | 2024-04-16 | |
| TRC | D271670-10g |
Decan-2-one |
693-54-9 | 10g |
$ 200.00 | 2022-04-29 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1643-5ml |
2-Decanone |
693-54-9 | >99.0%(GC) | 5ml |
¥190.00 | 2024-04-16 | |
| Enamine | EN300-170618-2.5g |
decan-2-one |
693-54-9 | 95% | 2.5g |
$25.0 | 2023-09-20 | |
| eNovation Chemicals LLC | D964442-100g |
Decan-2-one |
693-54-9 | 97% | 100g |
$180 | 2024-06-07 | |
| Enamine | EN300-170618-0.25g |
decan-2-one |
693-54-9 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1643-25ml |
Decan-2-one |
693-54-9 | 99.0%(GC) | 25ml |
¥655.0 | 2022-06-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-25g |
2-Decanone, 97% |
693-54-9 | 97% | 25g |
¥1086.00 | 2023-03-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14145-5g |
2-Decanone, 97% |
693-54-9 | 97% | 5g |
¥302.00 | 2023-03-14 |
Decan-2-one サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:693-54-9)2-Decanone;≥ 99.0%
注文番号:LE17534
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
Decan-2-one 関連文献
-
Krishna K. Pandey RSC Adv. 2015 5 105668
-
2. Synthesis, structure and comparative stability of β-hydrazono, oximino methyl ether and imino boronatesRichard J. Mears,Helen E. Sailes,John P. Watts,Andrew Whiting boronates. Richard J. Mears Helen E. Sailes John P. Watts Andrew Whiting J. Chem. Soc. Perkin Trans. 1 2000 3250
-
Gang Hu,Chu Wang,Xin Xin,Shuaikang Li,Zefei Li,Yanfang Zhao,Ping Gong New J. Chem. 2019 43 10190
-
Thanphat Thaima,Arife Yazici,Chiramet Auranwiwat,Anthony C. Willis,Uta Wille,Thunwadee Limtharakul,Stephen. G. Pyne Org. Biomol. Chem. 2021 19 259
-
Peter S. Toth,Robert A. W. Dryfe Analyst 2015 140 1947
693-54-9 (Decan-2-one) 関連製品
- 593-08-8(2-Tridecanone)
- 110-13-4(hexane-2,5-dione)
- 111-13-7(2-Octanone)
- 120-92-3(Cyclopentanone)
- 502-49-8(Cyclooctanone)
- 502-72-7(Cyclopentadecanone)
- 112-12-9(2-Undecanone)
- 502-56-7(5-Nonanone)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:693-54-9)Decan-2-one

清らかである:99%
はかる:500g
価格 ($):424.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:693-54-9)甲基辛基酮

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



